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For Researchers, Scientists, and Drug Development Professionals

Introduction
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a

direct-acting antiviral agent, it functions as a nucleotide analog inhibitor of the HCV NS5B RNA-

dependent RNA polymerase. The purity of the active pharmaceutical ingredient (API) is

paramount to its safety and efficacy. This technical guide provides an in-depth overview of a

critical process-related impurity, Sofosbuvir Impurity D, focusing on its chemical identity,

analytical methodologies for its assessment, and its relationship to the parent compound.

Chemical Identity of Sofosbuvir Impurity D
Sofosbuvir Impurity D is a diastereomer of Sofosbuvir. Due to the presence of multiple chiral

centers in the Sofosbuvir molecule, several stereoisomers can be formed during its synthesis.

Impurity D is one such stereoisomer that needs to be monitored and controlled in the final drug

substance.

The International Union of Pure and Applied Chemistry (IUPAC) name for Sofosbuvir Impurity
D is:

propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-

methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1][2].
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It is important to note that some sources may incorrectly identify other related substances as

"Impurity D". The IUPAC name provided here is the most consistently reported and is

supported by chemical databases and suppliers of pharmaceutical reference standards.

Table 1: Chemical and Physical Properties of Sofosbuvir Impurity D

Property Value Source

Molecular Formula C₂₂H₂₉FN₃O₉P [1]

Molecular Weight 529.45 g/mol [2]

Appearance White to off-white solid General knowledge

Solubility
Soluble in methanol,

acetonitrile, DMSO
General knowledge

Formation Pathway
Sofosbuvir Impurity D is a process-related impurity, meaning it is formed during the

manufacturing process of Sofosbuvir. As a diastereomer, its formation is a direct consequence

of the stereochemistry of the starting materials and the degree of stereocontrol in the synthetic

steps. The synthesis of Sofosbuvir involves the coupling of a chiral phosphoramidate moiety

with a modified nucleoside, both of which contain chiral centers. If the coupling reaction is not

perfectly stereospecific, a mixture of diastereomers, including Impurity D, can be formed.
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General Formation Pathway of Sofosbuvir Diastereomers

Starting Materials

Products

Chiral Nucleoside

Coupling Reaction

Chiral Phosphoramidate

Sofosbuvir (Desired Diastereomer) Sofosbuvir Impurity D (Diastereomer)
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General formation of Sofosbuvir and its diastereomeric impurity.

Experimental Protocols for Analysis
The analysis of Sofosbuvir and its impurities, particularly diastereomers like Impurity D,

requires highly specific and sensitive analytical methods. Chiral chromatography is the

technique of choice for separating and quantifying stereoisomers. While specific

pharmacopoeial methods are often proprietary, the following outlines a general experimental

protocol based on published literature for the analysis of Sofosbuvir and its related substances.

1. High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation

This method is designed to separate Sofosbuvir from its diastereomeric impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
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Column: A chiral stationary phase (CSP) column is essential for the separation of

diastereomers. Common choices include polysaccharide-based columns (e.g., cellulose or

amylose derivatives).

Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a

polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs

to be optimized to achieve adequate separation.

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

Column Temperature: The column is usually maintained at a constant temperature, for

instance, 25°C, to ensure reproducible results.

Detection: UV detection at a wavelength where Sofosbuvir and its impurities have significant

absorbance, typically around 260 nm.

Sample Preparation: The sample is dissolved in a suitable solvent, usually the mobile phase

or a component of the mobile phase, to a known concentration.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS can be used for the definitive identification and sensitive quantification of Sofosbuvir
Impurity D.

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system is used for separation. The chromatographic

conditions would be similar to the HPLC method described above, with a focus on achieving

good separation before introduction into the mass spectrometer.

Mass Spectrometer: A mass spectrometer, such as a triple quadrupole or a high-resolution

mass spectrometer (e.g., Q-TOF or Orbitrap), is used for detection.

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used

for Sofosbuvir and its impurities.

Data Acquisition: For quantification, Multiple Reaction Monitoring (MRM) is a highly sensitive

and selective technique used with triple quadrupole mass spectrometers. For structural
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elucidation, high-resolution mass spectrometry provides accurate mass measurements.

Quantitative Data
Specific quantitative limits for Sofosbuvir Impurity D are established by regulatory agencies

and are part of the manufacturer's confidential drug master file. This information is not publicly

available. However, for any pharmaceutical product, the levels of impurities are strictly

controlled to ensure the safety and efficacy of the drug. The limits are determined based on

toxicological studies and the manufacturing process capability.

Conclusion
Sofosbuvir Impurity D is a critical process-related impurity that must be carefully monitored

and controlled in the production of Sofosbuvir. Its identity as a diastereomer necessitates the

use of specific chiral analytical techniques for its separation and quantification. This guide

provides a foundational understanding of Sofosbuvir Impurity D for researchers and

professionals in the pharmaceutical industry, highlighting its chemical nature, formation, and

the analytical strategies for its control. Adherence to stringent quality control measures is

essential to ensure the purity, safety, and efficacy of Sofosbuvir for patients with Hepatitis C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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